

Application Notes: LC-MS/MS Analysis of Spiromesifen and Its Metabolites

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Spiromesifen

CAS No.: 283594-90-1

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Introduction and Background

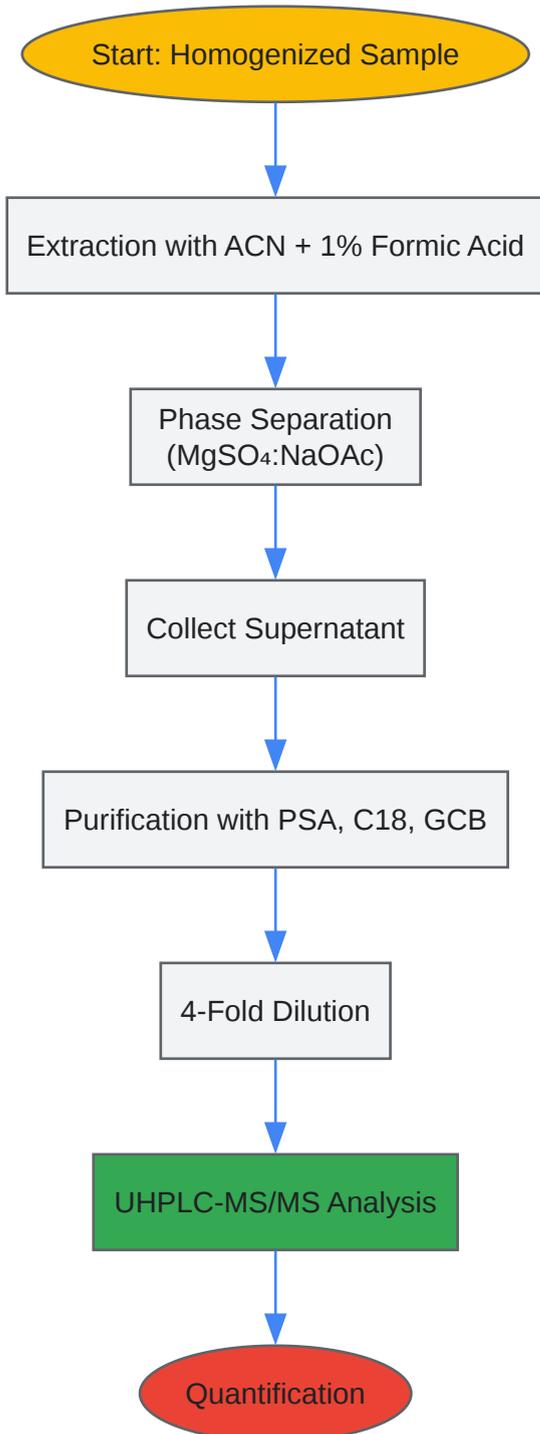
Spiromesifen is a prominent keto-enol insecticide and acaricide that acts as an **acetyl-coenzyme A carboxylase (ACCase) inhibitor**, disrupting lipid biosynthesis in target pests such as whiteflies and spider mites [1] [2] [3]. Its primary environmental metabolite, **spiromesifen-enol (also referred to as M01)**, is of significant toxicological interest. Studies indicate that M01 exhibits greater environmental persistence and bioaccumulation potential in earthworms (*Eisenia fetida*) compared to the parent compound, highlighting the necessity for analytical methods that can monitor both the parent molecule and its transformation products [2].

Analytical Method Development

A robust multi-residue method using **Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)** has been developed and validated for the simultaneous determination of **spiromesifen**, spirodiclofen, spirotetramat, and their relevant metabolites in complex matrices like edible fungi and tomatoes [1] [3]. The method employs a modified **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, ensuring efficient extraction and purification.

2.1. Sample Preparation and Extraction

The sample preparation workflow is designed to maximize recovery and minimize matrix effects. The following diagram illustrates the complete experimental workflow from sample to analysis:



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- **Optimal Extraction Solvent:** Acetonitrile (MeCN) containing **1% formic acid** has been identified as the optimal extraction solvent, providing balanced and acceptable recoveries (81.8–99.5%) for **spiromesifen**, its metabolites, and related acaricides [1].
- **Phase Separation and Purification:** Following extraction, phase separation is induced by adding salts like magnesium sulfate (MgSO₄) and sodium acetate (NaOAc). The supernatant is then purified using a combination of sorbents, including **Primary Secondary Amine (PSA)** to remove fatty acids, **octadecylsilane (C18)** for lipid cleanup, and **Graphitized Carbon Black (GCB)** to remove pigments [1].

2.2. LC-MS/MS Instrumental Analysis

Instrumental parameters are critical for achieving high sensitivity and selectivity.

- **Chromatography:**
 - **Column:** Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1].
 - **Mobile Phase:** Acetonitrile and water, both containing **0.2% formic acid**, using a gradient elution program [1]. An alternative mobile phase of methanol and water has also been used successfully for **spiromesifen** and spirodiclofen, with methanol yielding higher signal sensitivity for these compounds [3].
 - **Run Time:** The analytes are separated in less than 6 minutes, plus cleaning and re-equilibration time [1].
- **Mass Spectrometry:**
 - **Ionization Mode:** Positive electrospray ionization (ESI+) [1] [3].
 - **Detection:** Multiple Reaction Monitoring (MRM) using two transitions per analyte for confident quantification and identification [1] [3].

The table below summarizes the optimized MS/MS parameters for **spiromesifen** and its environmental metabolite, M01 (**spiromesifen-enol**), based on published data.

Table 1: Optimized MS/MS Parameters for Spiromesifen and its Metabolite M01

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ions (Quantifier → Qualifier)	Collision Energy (V)	Retention Time (min)	Reference
Spiromesifen	371.2	273.2 → 255.2	11 → 31	~8.09	[3]

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ions (Quantifier → Qualifier)	Collision Energy (V)	Retention Time (min)	Reference
Spiromesifen-enol (M01)	273.1	171.0 → 199.1	15 → 12	Data not specified	[2]

Method Validation and Performance

The developed method has been rigorously validated according to standard guidelines, demonstrating reliability for residue analysis.

Table 2: Method Validation Parameters for Spiromesifen in Food Matrices

Validation Parameter	Result for Spiromesifen	Reference
Linearity (R ²)	≥ 0.9991	[3]
Limit of Quantification (LOQ)	5 µg/kg (in tomatoes)	[3]
Recovery (%)	74.5 - 106.4% (in edible fungi); 89.23 - 97.22% (in tomatoes)	[1] [3]
Precision (RSD%)	Intra-day: ≤ 8.35%; Inter-day: ≤ 15.85%	[3]
Matrix Effect (%)	-15.3% (managed via 4-fold dilution)	[3]

Environmental Fate and Toxicity Insights

Beyond residue analysis, LC-MS/MS methods facilitate critical environmental and toxicological studies.

- **Persistence and Bioaccumulation:** Spiromesifen degrades in soil with a half-life of up to 48.8 days. Its major metabolite, M01, is more persistent, with a half-life of up to 85 days, and shows a higher potential for accumulation in earthworms [2].

- **Toxicity Mechanisms:** Studies on earthworms indicate that exposure to **spiromesifen** and M01 induces **oxidative stress**, triggering defense mechanisms such as the activation of antioxidant enzymes and lysosomal system responses [2].

Application in Dissipation Studies and Risk Assessment

The validated method has been successfully applied to study the dissipation kinetics of **spiromesifen** in tomatoes under field conditions [3].

- **Dissipation and Half-life:** **Spiromesifen** residues in tomatoes follow first-order dissipation kinetics with a short half-life of **1.49 to 1.83 days** [3].
- **Risk Assessment:** The chronic risk assessment, calculated using the theoretical maximum daily intake (TMDI) and acceptable daily intake (ADI), indicates that the consumption of tomatoes containing the final residues of **spiromesifen** is safe for adult consumers [3].

Experimental Protocol: Determination of Spiromesifen and Metabolites in Plant Matrices

This protocol outlines the specific steps for analyzing **spiromesifen** in crops like tomatoes or edible fungi.

Sample Preparation

- **Homogenization:** Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
- **Extraction:** Add 10 mL of acetonitrile with **1% formic acid**. Shake vigorously for 1 minute.
- **Phase Separation:** Add a salt mixture (e.g., 4 g $MgSO_4$ and 1 g NaOAc). Immediately shake for 1 minute and centrifuge at >4000 rpm for 5 minutes.

Extract Cleanup

- Transfer 1 mL of the supernatant (upper layer) into a 2 mL dSPE tube containing 150 mg PSA, 150 mg C18, and 900 mg $MgSO_4$.
- Shake for 30 seconds and centrifuge at >4000 rpm for 5 minutes.

LC-MS/MS Analysis

- **Dilution:** Dilute the purified extract 4-fold with the initial mobile phase composition to minimize matrix effects [3].
- **Injection:** Inject 5-10 µL onto the UHPLC-MS/MS system.
- **Operating Conditions:**
 - **Column:** Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm).
 - **Mobile Phase:** (A) Water with 0.2% formic acid, (B) Acetonitrile with 0.2% formic acid.
 - **Gradient:** Program from 20% B to 95% B over 6 minutes.
 - **Flow Rate:** 0.3 mL/min.
 - **MS Detection:** Operate in ESI+ MRM mode using the transitions listed in Table 1.

Conclusion

The LC-MS/MS method detailed here provides a robust, sensitive, and reliable solution for quantifying **spiromesifen** and its key metabolites in complex matrices. Its applicability spans from food safety monitoring and regulatory compliance to environmental fate and toxicity studies, offering critical support for comprehensive risk assessment.

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